molecular formula C13H13NO B8753844 4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 158984-67-9

4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B8753844
M. Wt: 199.25 g/mol
InChI Key: WRPWAHAJKLEKPZ-UHFFFAOYSA-N
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Patent
US05700809

Procedure details

To a solution of the foregoing tetrahydropyridine (1.1 g, 3.8 mmol) in dichloromethane (50 ml) at 0° C. was added 1-chloroethylchloroformate (493 μl, 4.6 mmol), keeping the temperature below 0° C. The reaction was allowed to warm to room temperature over 1 hr, after which the solvent was evaporated. Methanol (50 ml) was added to the residue and the mixture heated under reflux for 2 hrs. The solvent was removed by evaporation, and the residue chromatographed on silica, eluting with dichloromethane/methanol/ammonia (90:10:1), to yield the title compound as a buff solid (600 mg, 79%); δH (CDCl3) 2.44-2.48 (2H, m, tetrahydropyridinyl CH2), 3.14 (2H, t, J 5.8 Hz, tetrahydropyridinyl CH2), 3.60-3.63 (2H, m, tetrahydropyridinyl CH2), 6.54-6.58 (2H, m, CH=CR, 3'-H), 7.16-7.26 (2H, m, 5'-H, 6'-H), 7.42 (1H, d, J 7.8 Hz, 7'-H), and 7.50 (1H, d, J 7.2 Hz, 4'-H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
493 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:8]([O:10][C:11](Cl)=O)[CH3:9]>ClCCl>[O:10]1[C:11]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[CH:9]=[C:8]1[C:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N1CCCC=C1
Name
Quantity
493 μL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated
ADDITION
Type
ADDITION
Details
Methanol (50 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/ammonia (90:10:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C=2CCNCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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